molecular formula C19H16FN7O3 B2538511 2-(4-fluorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide CAS No. 2034601-13-1

2-(4-fluorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide

Cat. No.: B2538511
CAS No.: 2034601-13-1
M. Wt: 409.381
InChI Key: KGZLSRCGYQZSOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the assembly of its intricate molecular framework. While I don’t have specific papers on this exact compound, I can provide insights based on general principles of organic synthesis. Researchers likely employ methods such as radical approaches , functional group transformations , and boron chemistry to construct the desired structure . Further experimental details would be available in relevant research articles.

Scientific Research Applications

Synthesis and Biological Activity

Research into structurally similar compounds reveals a focus on the synthesis of innovative heterocycles that incorporate moieties like thiadiazole, aiming at assessing their potential biological activities. For instance, Fadda et al. (2017) have synthesized various heterocycles including pyrrole, pyridine, and triazolo[1,5-a]pyrimidine derivatives, assessing their insecticidal agents against Spodoptera littoralis (Fadda et al., 2017). Such studies indicate the potential of these chemical frameworks in developing compounds with specific biological activities.

Anticancer Research

Modifications of related compounds, such as replacing acetamide groups with alkylurea in PI3K inhibitors, have shown significant anticancer effects and reduced toxicity (Wang et al., 2015). This suggests that structural modifications can enhance the biological efficacy and safety profile of these compounds.

Antimicrobial and Antitumor Activities

Compounds incorporating pyridine and oxadiazole structures have been synthesized and evaluated for their antimicrobial activities. Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, indicating the relevance of these structural motifs in designing antimicrobial agents (Bayrak et al., 2009).

Additionally, derivatives of related structural frameworks have shown promising antitumor activity. Albratty et al. (2017) explored thiophene, pyrimidine, and pyridine derivatives for their antitumor activity, identifying compounds with inhibitory effects on various cancer cell lines, which underscores the therapeutic potential of such chemical structures in cancer research (Albratty et al., 2017).

Future Directions

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6195–6200. Link

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN7O3/c20-14-3-5-15(6-4-14)29-12-17(28)22-8-9-27-11-16(24-26-27)19-23-18(25-30-19)13-2-1-7-21-10-13/h1-7,10-11H,8-9,12H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZLSRCGYQZSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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